molecular formula C10H14Cl2N2 B1202574 Phenylenediamine mustard CAS No. 2067-58-5

Phenylenediamine mustard

Cat. No.: B1202574
CAS No.: 2067-58-5
M. Wt: 233.13 g/mol
InChI Key: HWAVIYAFGOQVNJ-UHFFFAOYSA-N
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Description

Historical Context of Nitrogen Mustard Development in Chemical Biology

The journey of nitrogen mustards from chemical warfare agents to foundational chemotherapeutic drugs is a pivotal chapter in medical history. wikipedia.orgbenthamdirect.comprobiologists.com Originally developed as more systemic and toxic alternatives to sulfur mustard during the 1930s, their potential in warfare was recognized by military organizations in the United States and Germany in the early 1940s. environics.fi The therapeutic potential of these compounds was uncovered through tragic circumstances. An air raid on Bari, Italy, in December 1943 resulted in the release of mustard gas, and subsequent medical examinations of survivors revealed a significant decrease in lymphocytes. wikipedia.org

This observation, coupled with classified research conducted at the Yale School of Medicine starting in 1942 by Alfred Gilman and Louis Goodman, converged to spur the investigation of nitrogen mustards for treating cancers like lymphoma. wikipedia.orgmdpi.com These early studies demonstrated that compounds capable of killing normal cells could also be harnessed to eliminate rapidly dividing cancer cells. probiologists.com The nitrogen mustard HN2, later known as mustine, became the first chemotherapy drug, marking the dawn of the modern era of cancer chemotherapy. wikipedia.orgresearchgate.net For over 70 years, nitrogen mustards have remained clinically relevant, and their targeted modification continues to be a key strategy in the discovery of new anticancer drugs. nih.gov

Chemical Classification and Significance within Alkylating Agents

Phenylenediamine mustard belongs to the nitrogen mustard family, a major class of DNA alkylating agents. wikipedia.orgbenthamdirect.com These agents are defined by their ability to introduce alkyl groups into nucleophilic sites on other molecules, with DNA being the primary target in cancer therapy. pharmacologyeducation.org The core structure of nitrogen mustards features a bis(2-chloroethyl)amino functional group, which is responsible for their cytotoxic effects. wikipedia.org

The mechanism of action involves an intramolecular reaction where the nitrogen atom displaces a chloride ion, forming a highly reactive cyclic aziridinium (B1262131) ion. wikipedia.orgresearchgate.net This electrophilic intermediate is then attacked by a nucleophilic center on a DNA base, most commonly the N7 position of guanine. wikipedia.orgpharmacologyeducation.org Because this compound is a bifunctional agent, containing two chloroethyl groups, it can repeat this process. This allows it to form a second alkylation, leading to the creation of strong interstrand cross-links (ICLs) within the DNA double helix. wikipedia.orgresearchgate.net These cross-links prevent DNA strand separation, thereby disrupting DNA replication and transcription, which ultimately forces the cell into apoptosis, or programmed cell death. wikipedia.orgresearchgate.net The potent cytotoxicity resulting from these ICLs is what establishes the significance of nitrogen mustards as effective chemotherapeutic agents. wikipedia.org

Academic Research Trajectories for this compound

Academic research on this compound (PDM) has largely focused on enhancing its selectivity and efficacy through prodrug strategies and targeted delivery systems. These approaches aim to minimize systemic toxicity by ensuring the cytotoxic agent is activated primarily at the tumor site.

One major research trajectory involves incorporating PDM into macromolecular prodrugs. Scientists have synthesized conjugates of PDM with polymeric carriers like poly[N-(2-hydroxyethyl)-L-glutamine] (PHEG). nih.govnih.gov These large molecules are designed to take advantage of the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows for passive accumulation of the polymer-drug conjugate. nih.gov To ensure the release of the active drug within the tumor microenvironment, PDM is often attached to the polymer via an oligopeptide spacer that can be cleaved by specific tumor-associated enzymes, such as collagenase IV. nih.govnih.gov

Another significant area of investigation is enzyme-activated prodrug therapy, including Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT). In an ADEPT model, an antibody fused to an enzyme (e.g., β-lactamase) is targeted to cancer cells. A systemically administered, non-toxic prodrug is then converted into the highly cytotoxic PDM specifically at the tumor site, leading to tumor regression without the toxicity of direct PDM administration. flinders.edu.au Similarly, GDEPT research has explored carbamate (B1207046) prodrugs of PDM that can be activated by the E. coli nitroreductase enzyme, which could be expressed in cancer cells through gene therapy. nih.gov

A third research avenue involves conjugating PDM to molecules that target specific cellular pathways or receptors. For instance, researchers have synthesized derivatives combining PDM with 17β-estradiol. consensus.app The goal of these hybrid molecules is to target estrogen receptor-positive cancer cells, thereby concentrating the cytotoxic payload in the desired tumor tissue. consensus.app

These varied research strategies highlight a consistent theme: the development of sophisticated delivery systems to harness the potent alkylating power of this compound while mitigating its effects on healthy tissue.

Interactive Data Table: this compound Research Trajectories

Research StrategyCarrier/SystemActivation MechanismTarget/EnzymeKey Findings
Macromolecular Prodrug Poly[N-(2-hydroxyethyl)-L-glutamine] (PHEG)Enzymatic CleavageCollagenase IVReduced systemic toxicity; enhanced anti-tumor activity in a colorectal carcinoma model. nih.gov
ADEPT Antibody-Enzyme Fusion (cAb-CEA5-β-lactamase)Enzymatic Conversionβ-lactamaseSelective conversion of a cephalosporin (B10832234) mustard prodrug to PDM at the tumor site. flinders.edu.au
GDEPT Nitroheterocyclic Carbamate ProdrugEnzymatic ReductionE. coli Nitroreductase (NTR)Carbamates of PDM were efficient substrates for NTR but showed low differential cytotoxicity. nih.gov
Hormone-Targeted Conjugate 17β-estradiol DerivativeReceptor-Mediated UptakeEstrogen ReceptorsDerivatives showed low toxicity to normal liver cells but had weak to moderate activity against tested tumor cell lines. consensus.app

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2067-58-5

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine

InChI

InChI=1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8,13H2

InChI Key

HWAVIYAFGOQVNJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1N)N(CCCl)CCCl

Other CAS No.

2067-58-5

Synonyms

phenylenediamine mustard
phenylenediamine mustard monohydrochloride

Origin of Product

United States

Synthetic Methodologies and Derivative Design

Classical Synthetic Approaches for Phenylenediamine Mustard

The traditional synthesis of this compound, chemically known as N,N-bis(2-chloroethyl)-p-phenylenediamine, involves multi-step processes. A common route begins with the reaction of 4-chloronitrobenzene with diethanolamine. This reaction is typically catalyzed by copper sulfate (B86663) (CuSO₄) in the presence of potassium carbonate and heated in a solvent like toluene. The resulting intermediate, N,N-bis(2-hydroxyethyl)-4-nitroaniline, is then chlorinated using a reagent such as thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) to yield N,N-bis(2-chloroethyl)-4-nitroaniline. The final step involves the reduction of the nitro group to an amine. This reduction can be achieved through catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst in a pressure reactor, or by using stannous chloride (SnCl₂).

Another established method involves the direct alkylation of phenylenediamine derivatives with mustard gas analogs like bis(2-chloroethyl)amine. The control of reaction parameters such as pH (preferentially acidic), temperature (ranging from ambient to 60°C), and the stoichiometric ratio of reactants is critical to optimize the yield and purity of the final product.

Table 1: Key Classical Synthetic Reactions for this compound

StepReactantsReagents/CatalystsProduct
Method 1: Step 1 4-Chloronitrobenzene, DiethanolamineK₂CO₃, CuSO₄, TolueneN,N-bis(2-hydroxyethyl)-4-nitroaniline
Method 1: Step 2 N,N-bis(2-hydroxyethyl)-4-nitroanilineSOCl₂, DichloromethaneN,N-bis(2-chloroethyl)-4-nitroaniline
Method 1: Step 3 N,N-bis(2-chloroethyl)-4-nitroanilineH₂, Pd/C or Pt/CThis compound
Method 2 Phenylenediamine derivativebis(2-chloroethyl)amineThis compound

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, the focus of chemical synthesis has shifted towards more sustainable and environmentally friendly methods, in line with the principles of green chemistry. nih.gov These principles advocate for the prevention of waste, use of safer solvents, and energy efficiency. nih.gov For the synthesis of PDM and its analogs, this translates to exploring alternative reaction media and catalysts.

One such approach involves conducting reactions in aqueous media or under solvent-free conditions. scirp.orgscirp.orgrsc.org For instance, the synthesis of benzimidazole (B57391) derivatives, which share a similar phenylenediamine core, has been successfully achieved in water, demonstrating the potential for greener synthesis of related compounds. scirp.orgrsc.org The use of water as a solvent offers significant advantages over organic solvents in terms of cost, safety, and environmental impact. rsc.org

Furthermore, advanced catalytic systems are being explored to enhance reaction efficiency and selectivity. This includes the use of microwave irradiation, which can accelerate reaction rates and improve yields, often in the absence of traditional solvents. nih.gov Ball milling is another solvent-free technique that has been applied to the synthesis of benzimidazole derivatives and holds promise for the synthesis of PDM. mdpi.com These methods align with the green chemistry goal of reducing energy consumption and avoiding hazardous substances. nih.gov

Synthesis of this compound Prodrugs and Macromolecular Conjugates

To enhance the therapeutic index of PDM, prodrug and macromolecular conjugate strategies are employed. These approaches aim to improve the stability of the drug and target its release to specific sites, thereby reducing systemic toxicity.

Design of Self-Immolative Linkers and Spacers

Prodrugs of PDM are often designed with linkers that are cleaved under specific physiological conditions, such as the enzymatic environment of a tumor. Self-immolative linkers are a key component of this strategy, designed to undergo a cascade of reactions upon cleavage, leading to the release of the active drug. nih.govresearchgate.netsigutlabs.com

For example, prodrugs have been synthesized where PDM is linked to a benzylic spacer via a carbamoyl (B1232498) bond. nih.gov This spacer is, in turn, connected to a glutamic acid moiety. The entire linker system is designed to be cleaved by a specific enzyme, such as carboxypeptidase G2 (CPG2), which triggers a 1,6-elimination mechanism to release the active PDM. nih.gov Another approach involves the use of aryl phthalate (B1215562) esters as fast and robust self-immolative linkers that can release a payload upon cleavage of a sensitive masking group. researchgate.net

Polymeric and Peptide-Based Carrier Systems for Research

Macromolecular carriers, such as polymers and peptides, are utilized to improve the pharmacokinetic properties of PDM. nih.govacs.org These carriers can increase the drug's solubility, prolong its circulation time, and facilitate passive or active targeting to tumor tissues. acs.orgresearchgate.net

Poly(ethylene glycol) (PEG) and poly-[N-(2-hydroxyethyl)-L-glutamine] (PHEG) are examples of polymers that have been conjugated to PDM. nih.govsigmaaldrich.com Often, an oligopeptide spacer that is sensitive to specific enzymes, like collagenase, is incorporated between the polymer and the drug. nih.govugent.be This allows for the controlled release of PDM in the tumor microenvironment where such enzymes are often overexpressed. nih.gov For instance, a conjugate has been synthesized using a L-pro-L-leu-gly-L-pro-gly oligopeptide spacer to link PDM to a PHEG carrier. nih.gov

Peptide-based systems have also been explored. For example, peptidyl prodrugs of PDM have been synthesized by coupling the drug to a tripeptide, such as Boc-D-Val-Leu-Lys(Boc)-OH. nih.gov These prodrugs are designed to be activated by proteases like plasmin, which are found at elevated levels in many tumors. nih.gov

Structural Modifications and Analogue Development

The development of PDM analogues through structural modifications is a key strategy to improve its therapeutic properties and overcome challenges such as drug resistance.

Modification of Aromatic and Aliphatic Moieties

Modifications to both the aromatic ring and the aliphatic mustard groups of PDM can significantly impact its activity. For instance, linking the phenyl N-mustard pharmacophore to DNA-affinic molecules like 9-anilinoacridine (B1211779) via a carbamate (B1207046) or carbonate linker has been shown to reduce the chemical reactivity of the mustard group and improve its targeting. researchgate.net

Researchers have also synthesized mono- and difunctional aniline (B41778) mustards linked to a bisbenzimidazole DNA minor groove binder. ingentaconnect.com The length of the linker chain attaching the mustard to the DNA-binding moiety was found to influence the DNA alkylation pattern. ingentaconnect.com In some cases, replacing the chloroethyl groups with fluoroethyl analogues has been explored to create model compounds with reduced alkylating ability for research purposes. nih.gov Furthermore, the synthesis of N-mustards based on other heterocyclic scaffolds, such as 2-mercaptobenzoxazole, represents another avenue for developing novel analogues with potentially improved chemotherapeutic indices. mdpi.com

Table 2: Examples of this compound Analogues and Derivatives

Derivative TypeCarrier/LinkerActivating StimulusKey FeatureReference
Prodrug Self-immolative carbamoyl-benzylic spacerCarboxypeptidase G2 (CPG2)Targeted release via 1,6-elimination nih.gov
Prodrug Nitroheterocyclic carbamateNitroreductase (NTR)For Gene-Directed Enzyme Prodrug Therapy (GDEPT) acs.orgnih.gov
Polymeric Conjugate Poly-[N-(2-hydroxyethyl)-L-glutamine] (PHEG) with oligopeptide spacerCollagenaseImproved stability and enzymatic release nih.gov
Peptide Conjugate D-Val-Leu-Lys tripeptidePlasminActivation by tumor-associated protease nih.gov
Analogue 9-Anilinoacridine conjugate-DNA-directed alkylating agent researchgate.net

Heterocyclic Conjugation Strategies (e.g., Quinazolines, Acridines)

The conjugation of this compound to heterocyclic scaffolds is a prominent strategy in the design of advanced alkylating agents. This approach aims to combine the cytotoxic mustard moiety with a carrier molecule that can facilitate targeting, such as by intercalating with DNA. The choice of the heterocyclic system and the linking chemistry are critical determinants of the final compound's properties.

Quinazoline (B50416) Conjugates:

Quinazolines are a class of heterocyclic compounds recognized for their diverse biological activities, making them a suitable scaffold for conjugation with this compound. ijmpronline.comgoogle.com A common synthetic strategy involves linking the this compound pharmacophore to the C-6 position of a 4-anilinoquinazoline (B1210976) core. ijmpronline.comrsc.org A urea (B33335) linker is frequently employed to connect the two moieties. ijmpronline.com

The synthesis typically starts from substituted 4-anilinoquinazolines. To study structure-activity relationships, various substituents are often introduced to the C-4 anilino part of the quinazoline ring. ijmpronline.com In one reported methodology, a series of N-mustard-quinazoline conjugates were synthesized where the N-mustard group was attached via a urea linker to the C-6 position of the 4-anilinoquinazoline scaffold. ijmpronline.com Another approach involves the synthesis of 1-substituted phenyl 2-[(bis-(2-chloroethyl)amino]-methyl-7-nitro-4(1H)-quinazolinone, where the nitrogen mustard moiety is incorporated by chlorination of the corresponding dihydroxyethyl precursor using reagents like phosphorous oxychloride and phosphorous pentachloride. researchgate.net

Research has shown that these quinazoline conjugates exhibit significant antitumor activity against various human tumor cell lines in vitro. ijmpronline.comrsc.org For instance, certain compounds from a synthesized series demonstrated 54-75% tumor suppression in animal models with low toxicity. rsc.org These agents have been shown to induce DNA cross-linking, a hallmark of nitrogen mustard activity. rsc.org

Compound IDHeterocyclic CoreLinker TypeAttachment PositionKey FindingsReference
21b, 21g, 21h4-AnilinoquinazolineUreaC-6Showed 54-75% tumor suppression in MX-1 and PC-3 xenograft models. rsc.org
4a-cQuinazolineUreaNot SpecifiedPotent anticancer activity against MX-1 and HCT-116 human solid tumors. ijmpronline.com

Acridine (B1665455) Conjugates:

Acridine is another important heterocyclic system used as a carrier for nitrogen mustards, primarily due to its well-known DNA intercalating ability. mpdkrc.edu.inacs.org The strategy is to link the alkylating this compound to a DNA-affiliative intercalator like 9-anilinoacridine to create a molecule that first binds to DNA and then executes its alkylating function. mpdkrc.edu.in

Synthetic approaches have utilized various linkers, including carbamate, carbonate, and urea groups, to connect the this compound to the 9-anilinoacridine core. mpdkrc.edu.inacs.org The use of a carbamate or carbonate linker can help to lower the reactivity of the mustard group, thereby increasing the chemical stability of the conjugate. mpdkrc.edu.in For example, a series of phenyl N-mustard-9-anilinoacridine conjugates were synthesized using either a carbamate or carbonate linker for evaluation. mpdkrc.edu.in These derivatives displayed significant cytotoxicity in the sub-micromolar range against several human cancer cell lines. mpdkrc.edu.in Another study reported on a series of nitrogen mustards linked to 9-anilinoacridines via a urea linkage, which also exhibited potent cytotoxicity. acs.org

Linker TypeHeterocyclic CoreKey FindingsReference
Carbamate/Carbonate9-AnilinoacridinePossessed significant cytotoxicity with IC50 in sub-micromolar range in vitro. mpdkrc.edu.in
Urea9-AnilinoacridineExhibited potent cytotoxicity in vitro and antitumor efficacy in nude mice. acs.org

Influence of Stereochemistry on Synthesis Pathways

The role of stereochemistry in the synthesis of this compound and its derivatives is a critical consideration, particularly when designing complex, multi-functional molecules. While this compound (N,N-Bis(2-chloroethyl)-p-phenylenediamine) itself is an achiral molecule, its conjugation to complex heterocyclic systems, as described above, can introduce one or more chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers). mpdkrc.edu.innih.gov

The synthesis of a specific stereoisomer of a chiral this compound derivative necessitates the use of stereoselective synthetic methods. General strategies in stereocontrolled synthesis are applicable here and include:

Use of Chiral Starting Materials: Employing an enantiomerically pure heterocyclic precursor or a chiral building block that becomes part of the final conjugate. This transfers the initial chirality to the final product.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral precursor to direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed, leaving a chiral product.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over another. This is often a highly efficient method for generating enantiomerically enriched products.

The presence of chirality can significantly influence the biological activity of the resulting drug molecule. Different stereoisomers can exhibit vast differences in how they interact with chiral biological targets like enzymes and DNA, affecting their efficacy and pharmacokinetic profiles. acs.org For other alkylating agents, it has been noted that different stereoisomers can have markedly different potencies. rsc.org Although specific studies detailing the stereoselective synthesis pathways for the quinazoline and acridine conjugates of this compound are not extensively detailed in the provided literature, the creation of unsymmetrically substituted derivatives often leads to chirality, which can enhance potency. mpdkrc.edu.in The synthesis of a single, desired stereoisomer would require a carefully designed pathway incorporating principles of asymmetric synthesis to control the spatial arrangement of atoms in the molecule.

Molecular and Cellular Mechanism of Action Studies

Mechanistic Elucidation of Alkylation Processes

Phenylenediamine mustard is a bifunctional alkylating agent, meaning it can form two separate covalent bonds with nucleophiles. Its cytotoxic activity is primarily driven by the alkylation of DNA, which disrupts normal cellular processes like replication and transcription. This process is initiated by the formation of a highly reactive chemical intermediate.

Formation and Reactivity of Aziridinium (B1262131) Intermediates

The mechanism of action for this compound, like other nitrogen mustards, begins with an intramolecular cyclization. creative-biolabs.comresearchgate.net The nitrogen atom of the mustard attacks the attached chloroethyl side chain, displacing a chloride ion. This reaction forms a highly strained, three-membered ring structure known as an aziridinium ion. creative-biolabs.comrsc.orgresearchgate.netresearchgate.net This cyclic ion is a potent electrophile, making it very reactive toward electron-rich atoms (nucleophiles) found in biologically important molecules. rsc.orgscience.gov The formation of this aziridinium intermediate is the rate-determining step in the alkylation process and is crucial for the compound's biological effects. researchgate.netresearchgate.net

DNA Adduct Formation and Cross-Linking Dynamics

The electrophilic aziridinium ion reacts readily with nucleophilic sites on DNA bases. creative-biolabs.com The primary target for this alkylation is the N7 position of guanine, with other sites like the N3 position of adenine (B156593) also being susceptible. creative-biolabs.comresearchgate.net This initial reaction creates a monofunctional adduct, where a single base is covalently modified.

Since this compound possesses two chloroethyl groups, it can undergo this process twice. After the first alkylation, the second chloroethyl arm can form another aziridinium ion, which then reacts with a second DNA base. creative-biolabs.com This results in the formation of a covalent bridge, or cross-link, between two bases. These can be intrastrand cross-links (connecting two bases on the same DNA strand) or, more critically, interstrand cross-links (ICLs) , which connect bases on opposite strands of the DNA double helix. creative-biolabs.comresearchgate.net ICLs are particularly cytotoxic because they prevent the separation of the DNA strands, a process essential for both DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. rsc.orgnih.gov

Table 1: Key Events in this compound-Induced DNA Damage

StepDescriptionKey Reactants/ProductsSignificance
1. Activation Intramolecular cyclization of a chloroethyl side chain.Nitrogen mustard, Chloride ionFormation of the highly reactive aziridinium ion intermediate. creative-biolabs.comresearchgate.net
2. Mono-adduct Formation The aziridinium ion alkylates a nucleophilic site on a DNA base.Aziridinium ion, Guanine (N7), Adenine (N3)Initial covalent modification of DNA.
3. Cross-link Formation The second chloroethyl arm repeats the process, alkylating a second DNA base.Mono-adducted DNA, Guanine (N7)Formation of highly cytotoxic interstrand or intrastrand cross-links. creative-biolabs.comresearchgate.net

Interactions with Other Intracellular Nucleophiles and Biomolecules

While DNA is the principal target, the reactive aziridinium intermediate can alkylate other cellular nucleophiles. researchgate.net This includes important molecules like proteins and the antioxidant glutathione (B108866). researchgate.netscience.gov The alkylation of cysteine residues within proteins can lead to the formation of DNA-protein cross-links, which further contribute to cellular dysfunction. nih.gov Reaction with glutathione can deplete this critical antioxidant, potentially increasing the cell's vulnerability to oxidative stress. science.gov Alkylation of key enzymes, such as those involved in DNA repair, can also occur, which may impair the cell's ability to correct the very damage being inflicted. science.gov

Cellular Responses to this compound-Induced DNA Damage

The presence of bulky DNA adducts and cross-links triggers a complex network of cellular signaling pathways designed to address the damage. The cell must decide whether to initiate repair, halt the cell cycle to allow time for repair, or, if the damage is too severe, undergo programmed cell death (apoptosis).

Cell Cycle Perturbations and Arrest Induction

The cellular machinery recognizes DNA cross-links as a major problem, leading to the activation of cell cycle checkpoints. researchgate.net These checkpoints act as "brakes" to halt cell cycle progression, preventing the cell from replicating damaged DNA. A common response to this type of DNA damage is arrest at the G1/S or G2/M phases of the cell cycle. researchgate.netauajournals.org This arrest provides a window for the cell's DNA repair machinery to attempt to remove the lesions. The tumor suppressor protein p53 is a key regulator of this process; upon sensing DNA damage, it can activate other proteins, such as p21, which directly inhibit the enzymes that drive the cell cycle forward. nih.govauajournals.org

Apoptotic Pathway Activation at the Cellular Level

If the DNA damage induced by this compound is overwhelming and cannot be successfully repaired, the cell is programmed to self-destruct via apoptosis. rsc.orgresearchgate.net The persistence of DNA cross-links is a potent trigger for this process. nih.gov This often involves the intrinsic, or mitochondrial, pathway of apoptosis. rsc.orgnih.gov In response to severe damage signals, pro-apoptotic proteins like Bax are activated. rsc.org This leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. koreascience.kr Cytosolic cytochrome c then participates in the formation of a protein complex called the apoptosome, which activates a cascade of enzymes known as caspases. koreascience.kr Specifically, initiator caspases like caspase-9 are activated, which in turn activate executioner caspases, such as caspase-3. rsc.orgresearchgate.net These executioner caspases are responsible for systematically dismantling the cell, leading to its death. researchgate.net

Table 2: Key Proteins in Cellular Response to this compound

ProteinFunction in Response PathwayPathway
p53 Senses DNA damage and can induce cell cycle arrest or apoptosis. nih.govauajournals.orgCell Cycle Control, Apoptosis
p21 Inhibits cell cycle progression, often activated by p53. nih.govauajournals.orgCell Cycle Control
Bax Pro-apoptotic protein that promotes mitochondrial membrane permeabilization. rsc.orgIntrinsic Apoptosis
Cytochrome c Released from mitochondria; activates the apoptosome. koreascience.krIntrinsic Apoptosis
Caspase-9 Initiator caspase activated by the apoptosome. rsc.orgIntrinsic Apoptosis
Caspase-3 Executioner caspase that carries out the final steps of apoptosis. rsc.orgresearchgate.netIntrinsic Apoptosis

Enzyme-Mediated Activation and Prodrug Bioconversion Pathways

The therapeutic efficacy of this compound can be significantly enhanced through its incorporation into prodrug systems. These strategies are designed to mask the cytotoxic activity of the mustard until it reaches the desired target site, where it is converted into its active form by specific enzymes. This targeted activation is a cornerstone of approaches like Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In these systems, a non-mammalian enzyme is delivered to and localized at the tumor site, either through gene delivery or via an antibody conjugate. A systemically administered, non-toxic prodrug of this compound is then converted into the potent cytotoxic agent specifically at the tumor, thereby minimizing systemic toxicity.

Characterization of Activating Enzymes (e.g., Carboxypeptidases, Nitroreductases, Amidases)

Several classes of enzymes have been investigated for their ability to activate this compound prodrugs. The selection of an enzyme is based on its ability to efficiently catalyze the conversion of the prodrug under physiological conditions and the absence of a homologous human enzyme that could cause premature activation.

Carboxypeptidase G2 (CPG2): This bacterial enzyme, originally isolated from Pseudomonas species, is extensively used in ADEPT and GDEPT strategies. oncotarget.comoup.comucl.ac.uk CPG2 functions as an exopeptidase that cleaves the glutamate (B1630785) moiety from specifically designed prodrugs. oncotarget.comoup.com For this compound, prodrugs are often designed as glutamic acid derivatives of an aniline (B41778) mustard. nih.gov The activation mechanism involves CPG2-mediated hydrolysis of a carbamoyl (B1232498) or oxycarbonyl linkage to the glutamate, which is connected to the mustard via a self-immolative linker. nih.govepo.org Once the glutamate is cleaved, the linker becomes unstable and spontaneously decomposes, releasing the active this compound. epo.orggoogle.com This two-step activation, involving enzymatic cleavage followed by spontaneous chemical decomposition, is a key feature of these self-immolative prodrugs. epo.org

Nitroreductases (NTR): Bacterial nitroreductases, such as the one from Escherichia coli (E. coli NTR), are oxygen-insensitive flavoenzymes that are central to GDEPT. researchgate.netacs.org These enzymes catalyze the reduction of a nitro group on the prodrug to a hydroxylamine (B1172632) or amine. google.comresearchgate.net this compound prodrugs for NTR-mediated activation are typically designed as nitroaromatic carbamates. oncotarget.comepo.org The reduction of the nitro group initiates a self-immolative electronic cascade, leading to the fragmentation of the linker and release of the active this compound. researchgate.net While a variety of nitroheterocyclic carbamate (B1207046) prodrugs of this compound have been synthesized and evaluated, their design must balance efficient enzymatic reduction with sufficient chemical stability to prevent premature drug release. oncotarget.comepo.org

β-Lactamases: These bacterial enzymes, which are responsible for antibiotic resistance, have been repurposed for ADEPT. oup.comnih.gov They catalyze the hydrolytic cleavage of the β-lactam ring in cephalosporin-based prodrugs. capes.gov.brresearchgate.net In this system, this compound is attached to the C-3' position of a cephalosporin (B10832234) molecule. oup.com The cleavage of the β-lactam ring by the enzyme, which can be from sources like Enterobacter cloacae or E. coli, triggers a cascade of electronic rearrangements that results in the release of the active this compound. oup.comcapes.gov.br This approach has been shown to be effective, with cephalosporin-mustard prodrugs being successfully activated by monoclonal antibody-β-lactamase conjugates. google.comcapes.gov.br

Amidases: N-acylated derivatives of this compound have been proposed as prodrugs that could be hydrolyzed by amidases. epo.org For instance, N'-acyl derivatives of N-(4-nitrophenyl)-4'-aminobenzyl carbamate were synthesized as potential substrates for acylarylamidase E.C. 3.5.1.13. epo.org The concept relies on the enzymatic hydrolysis of the amide bond to release the active drug. epo.org

Kinetics and Efficiency of Prodrug-to-Drug Conversion in Research Models

The effectiveness of an enzyme-prodrug system is critically dependent on the kinetics of the enzymatic conversion and the resulting differential in cytotoxicity between the prodrug and the active drug. These parameters are extensively studied in various in vitro and in vivo research models.

The efficiency of conversion is often quantified by the ratio of the half-maximal inhibitory concentration (IC50) of the prodrug to that of the active drug (IC50 prodrug/IC50 drug). A higher ratio indicates a greater difference in cytotoxicity and a more effective prodrug system.

Carboxypeptidase G2 (CPG2) System: Studies with self-immolative this compound prodrugs activated by CPG2 have demonstrated significant cytotoxic differentials. For example, certain aniline mustard prodrugs exhibited IC50 prodrug/drug ratios of 20- to 33-fold. researchgate.net In cell lines engineered to express CPG2, the sensitivity to these prodrugs was 12- to 14-fold greater than in control cells lacking the enzyme. researchgate.net Further optimization of the prodrug structure, such as using bis-iodo nitrogen mustards, has led to even greater efficacy. One such compound was 124-fold more cytotoxic to CPG2-expressing cells than to control cells. acs.org Kinetic studies have been performed on various aniline mustard prodrugs, determining their KM and kcat values to assess their suitability as substrates for CPG2. nih.gov The released drugs from these systems have been reported to be up to 70-fold more potent than earlier generation benzoic acid mustard drugs used in ADEPT. researchgate.net

Table 1: Efficiency of this compound Prodrugs Activated by CPG2
Prodrug TypeResearch ModelMetricValueReference
Aniline Mustard Prodrug (Compound 37)Colorectal Cell LineIC50 Prodrug/Drug Ratio20-fold researchgate.net
Aniline Mustard Prodrug (Compound 40)Colorectal Cell LineIC50 Prodrug/Drug Ratio33-fold researchgate.net
Aniline Mustard ProdrugsCPG2-expressing vs. Control Cell LinesCytotoxicity Differential12 to 14-fold researchgate.net
Bis-iodo Nitrogen Mustard Prodrug (Compound 39b)WiDr Cells (CPG2-expressing vs. control)Cytotoxicity Differential124-fold acs.org
Phenol and Aniline Mustard ProdrugsLoVo Colorectal Cell LineCytotoxicity Differential (Prodrug vs. Drug)12 to >195-fold nih.gov

Nitroreductase (NTR) System: The efficiency of NTR-based systems with this compound prodrugs has shown variability. Carbamate prodrugs of this compound have been observed to be rapidly metabolized by NTR-expressing cells, demonstrating they are efficient substrates. oncotarget.comepo.org However, they sometimes exhibit relatively low cytotoxic differentials in IC50 assays. oncotarget.comepo.org This has been attributed to the inherent reactivity of the mustard prodrug, which can lead to non-enzymatic reactions with nucleophiles during the exposure period. epo.org Despite this, the principle remains viable, and research continues to optimize the prodrug structure to improve stability and selective activation. For instance, while some this compound carbamates show low differential cytotoxicity, other non-mustard prodrugs for NTR have achieved selectivity ratios of 15- to 100-fold, highlighting the potential of the system. oncotarget.com

Table 2: Efficiency of this compound Prodrugs Activated by Nitroreductase
Prodrug TypeResearch ModelMetricFindingReference
1-methyl-2-nitroimidazol-5-ylmethyl carbamate of this compoundEMT6-NTR vs. EMT6 cellsMetabolismRapidly metabolized by NTR-expressing cells epo.org
Carbamates of Phenylenediamine mustardsNTR+ vs. NTR- cellsIC50 AssayRelatively low differential cytotoxicity oncotarget.comepo.org
Nitroheterocyclic Carbamate ProdrugsNTR-expressing EMT6 tumorsIn vivo EfficacySmall, not statistically significant killing of NTR+ cells epo.org

β-Lactamase System: Cephalosporin-based prodrugs of this compound have shown promising results. The prodrug 7-(phenylacetamido)cephalosporin mustard (CM) was found to be at least 50 times less toxic than the parent drug, this compound (PDM), in a human adenocarcinoma cell line. researchgate.net A modified version, 7-(4-carboxybutanamido)cephalosporin mustard (CCM), was also significantly less toxic than PDM, with IC50 values of 25-45 µM for the prodrug compared to 1.5 µM for the active drug. capes.gov.brresearchgate.net In another study, the IC50 for CCM was 37 µM, approximately 40-fold higher than the 0.9 µM IC50 for PDM. capes.gov.br Upon treatment with a monoclonal antibody-β-lactamase conjugate, the cytotoxicity of the prodrug became comparable to that of the parent drug. capes.gov.brresearchgate.net In vivo studies in xenograft models have demonstrated significant antitumor effects, including tumor regressions and cures, when the enzyme-antibody conjugate was administered prior to the cephalosporin-mustard prodrug. capes.gov.br Kinetic parameters (Km and kcat) for the hydrolysis of CM and CCM by various β-lactamases have been determined, confirming that these enzymes can efficiently process the prodrugs. capes.gov.br

Table 3: Efficiency of this compound Prodrugs Activated by β-Lactamase
ProdrugParent DrugResearch ModelMetricValueReference
Cephalosporin Mustard (CM)This compound (PDM)H2981 Human Adenocarcinoma CellsToxicity Differential>50-fold less toxic than PDM researchgate.net
7-(4-carboxybutanamido)cephalosporin mustard (CCM)This compound (PDM)H2981 CellsIC5025-45 µM (CCM) vs. 1.5 µM (PDM) capes.gov.brresearchgate.net
7-(4-carboxybutanamido)cephalosporin mustard (CCM)This compound (PDM)LS174T CellsIC5037 µM (CCM) vs. 0.9 µM (PDM) capes.gov.br
L6-ECl βL Conjugate + CCM-H2981 Tumor XenograftsIn vivo EfficacySignificant antitumor effect capes.gov.br

Structure Activity Relationships Sar and Computational Investigations

Experimental Determination of Structure-Activity Relationships

Experimental studies have been crucial in delineating how the structural features of phenylenediamine derivatives, including the mustard group, correlate with their chemical reactivity and subsequent biological impacts.

The mutagenic and cytotoxic properties of phenylenediamine derivatives are intricately linked to their molecular structure. For instance, the position and nature of substituent groups on the phenylenediamine ring dramatically influence its biological activity. Research on various p-phenylenediamine (B122844) derivatives has shown that the presence and location of chemical groups on the molecule are determinant factors for their mutagenic activity. For some analogues, the addition of methyl groups can significantly reduce or even abolish mutagenicity.

The reactivity of the mustard group, a key feature of Phenylenediamine Mustard, is also a critical determinant of its biological effects. In a series of DNA-targeted aniline (B41778) mustards, the rate of mustard hydrolysis was found to be directly related to the electronic properties of the linker group connecting the mustard to a DNA-intercalating chromophore. nih.gov This highlights the principle that modifications to the chemical structure, even at a distance from the reactive mustard moiety, can modulate its reactivity and, consequently, its cytotoxicity. The cytotoxicities of simple aniline mustards have been shown to correlate well with the electronic properties of their substituent groups. nih.gov

The table below summarizes the observed structure-activity relationships in phenylenediamine derivatives from various studies.

Structural ModificationObserved Effect on Biological Activity
Addition of two methyl groups to 4-amino-3-nitroanilineDramatic reduction in mutagenic activity
Substitution on the C5 position of 4-amino-3-nitroanilineAbolished or reduced mutagenicity
Variation of the link group in acridine-linked aniline mustardsAltered mustard reactivity and cytotoxicity
Attachment to a DNA-intercalating chromophoreIncreased potency of the mustard

While specific studies on the linker length and composition for this compound are not extensively detailed in the provided search results, the principles governing DNA-targeted alkylating agents offer significant insights. The length and composition of a linker connecting a reactive moiety like a mustard group to a DNA-binding element are crucial for determining the specificity and efficiency of DNA alkylation. nih.gov

The nucleosome repeat length (NRL), which includes the linker DNA connecting nucleosomes, varies among organisms and cell types and influences chromatin structure. nih.govfrontiersin.org Shorter NRLs are often associated with transcriptionally active chromatin. nih.gov In the context of DNA-targeted agents, the linker's flexibility and length can dictate the accessibility of the alkylating group to its target on the DNA, thereby influencing its binding and alkylation specificity. Linker histones, which bind to the linker DNA, play a role in stabilizing chromatin structure and can influence the accessibility of the linker DNA. mdpi.com

To enhance the therapeutic potential and study the biological activity of compounds like this compound, various carrier systems and delivery platforms have been investigated in research settings. These systems aim to improve stability, solubility, and targeted delivery.

Polymeric conjugates have been synthesized using Poly-[N-(2-hydroxyethyl)-L-glutamine] (PHEG) and poly(ethylene glycol) (PEG)-grafted PHEG with N,N-di(2-chloroethyl)-4-phenylenediamine mustard (PDM). nih.gov These conjugates demonstrated improved hydrolytic stability compared to the parent nitrogen mustard. nih.gov An oligopeptide spacer sensitive to collagenase was incorporated to link the PDM to the polymeric carrier, allowing for enzymatic release of the active drug. nih.gov

Nanocarriers, such as micelles, polymeric nanoparticles, and liposomes, represent another class of delivery platforms that can enhance the bioavailability and targeted delivery of therapeutic agents. mdpi.com These systems can be engineered to overcome biological barriers and release their payload in a controlled manner. For instance, nanoparticles with sizes below 200 nm are considered optimal for effective transport across certain biological barriers. mdpi.com The use of such carrier systems can significantly influence the observed activity of the encapsulated compound in research studies.

The following table provides examples of carrier systems used in research for the delivery of cytotoxic agents.

Carrier SystemExample ApplicationKey Finding
Polymeric Conjugates (PHEG, PEG)Delivery of this compound (PDM)Improved hydrolytic stability and enzymatic release of the drug nih.gov
NanoparticlesGeneral drug deliveryCan enhance drug retention and penetration mdpi.com
LiposomesDelivery of photosensitizersEffective in photodynamic therapy mdpi.com
Polymeric MicellesDelivery of various drugsCan improve brain drug concentration in preclinical models mdpi.com

Computational Chemistry and Molecular Modeling Applications

Computational approaches have become indispensable in modern chemical research, providing detailed insights into the molecular interactions and reactivity of compounds like this compound.

Molecular modeling techniques, such as molecular dynamics (MD) simulations, offer a way to study the dynamic interactions between small molecules and biological macromolecules like DNA and proteins. nih.govarxiv.org These simulations can reveal the preferred binding modes, conformational changes, and the energetic landscape of these interactions.

For nitrogen mustards, a class of compounds to which this compound belongs, molecular modeling has been used to validate the structural consequences of DNA interstrand crosslinks (ICLs). nih.gov These ICLs are highly cytotoxic as they block essential cellular processes like DNA replication and transcription. nih.gov Computational studies can elucidate the structural distortions induced in the DNA duplex upon the formation of such crosslinks.

Furthermore, Density Functional Theory (DFT) has been employed to investigate the interactions between phenylenediamine derivatives and other molecules, providing insights into structural stability and electronic properties. nih.gov These theoretical approaches are crucial for understanding the molecular-level interactions that underpin the biological activity of this compound.

Quantum chemical calculations are a powerful tool for analyzing the electronic structure, reactivity, and stability of molecules. nih.govmdpi.com These methods can be used to calculate various molecular properties that are directly related to a compound's chemical behavior.

For instance, quantum chemical calculations have been used to investigate the activation and deactivation pathways of N-nitrosamines, providing insights into their carcinogenic potential. nih.gov Such studies can reveal differences in the free energy profiles of carcinogenic and non-carcinogenic molecules, helping to predict the likelihood of reactive ion formation and subsequent DNA alkylation. nih.gov

The reactivity of a molecule can be described by various DFT-based descriptors. mdpi.com The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, for example, can provide information about the molecule's susceptibility to electrophilic and nucleophilic attack. rsc.org Quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis can be used to study the nature and strength of non-covalent interactions, such as hydrogen bonds, which are crucial for biomolecular recognition. rsc.org These computational tools provide a theoretical framework for understanding the intrinsic reactivity and stability of this compound.

Density Functional Theory (DFT) in Mechanistic and Predictive Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry and toxicology for elucidating reaction mechanisms, predicting molecular properties, and understanding structure-activity relationships at the quantum level. While specific DFT studies focused exclusively on this compound are not extensively detailed in publicly available literature, the principles and applications of DFT can be thoroughly analyzed by examining its constituent moieties—phenylenediamine and the nitrogen mustard group—as well as structurally related compounds. This approach allows for a predictive understanding of how DFT can be applied to characterize the reactivity and potential biological interactions of this compound.

Mechanistic Insights from DFT Studies of Aromatic Amines

DFT calculations are widely employed to investigate the electronic structure and reactivity of aromatic amines like phenylenediamine. These studies provide foundational data on molecular geometry, orbital energies, and the distribution of electron density, which are critical for predicting chemical behavior.

Key parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org For instance, DFT studies on related aromatic compounds like quinoline (B57606) have precisely calculated these values, providing insight into electronic transitions and chemical activity. scirp.org In complexes involving meta-phenylenediamine (MPD), DFT analysis has shown that interactions with other molecules can reduce the HOMO-LUMO energy gap, thereby enhancing the system's reactivity and stability. nih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density around a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to metabolic attack or interaction with biological macromolecules.

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Molecules

This table illustrates typical electronic property data obtained from DFT calculations for aromatic amine-containing structures, serving as examples for the types of analyses applicable to this compound.

CompoundMethodologyHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83
MPD/Zn(SO2)4Pc ComplexDFT/B3LYP/6-31G(d)Reported to have a reduced HOMO-LUMO energy gap compared to individual components, indicating enhanced reactivity.

Predictive Modeling of Nitrogen Mustard Activation

The biological activity of nitrogen mustards is predicated on their ability to alkylate nucleophilic sites on biomolecules, most notably DNA. This process is initiated by a critical activation step: an intramolecular cyclization reaction to form a highly electrophilic aziridinium (B1262131) ion. DFT has been instrumental in modeling this mechanism and quantifying the energetics involved.

Computational studies have confirmed that the reaction proceeds through neighboring-group participation, where the nucleophilic tertiary nitrogen of the mustard attacks the β-carbon, displacing a chloride ion to form the strained three-membered aziridinium ring. nih.govacs.org DFT calculations can accurately determine the transition state geometry and the activation energy (ΔG‡) for this process, which is the rate-determining step for alkylation.

For example, ab initio molecular dynamics simulations have calculated the activation free energy for mechlorethamine (B1211372) to be 20.4 kcal/mol, a value that shows excellent agreement with the experimentally determined value of 22.5 kcal/mol. nih.govacs.org Such studies have also highlighted the significant role of explicit solvent molecules (water) in stabilizing the transition state and influencing the reaction rate. nih.govtandfonline.com By comparing the activation energies of different nitrogen mustards, DFT can provide a quantitative prediction of their relative alkylating reactivity.

Table 2: DFT-Calculated Activation Energies for Aziridinium Ion Formation

This table presents activation energy values for the formation of the reactive aziridinium intermediate from various nitrogen mustards, as determined by computational studies.

Nitrogen MustardComputational MethodCalculated Activation Free Energy (ΔG‡) (kcal/mol)Experimental Value (kcal/mol)
MechlorethamineAb Initio Molecular Dynamics20.422.5
ChlorambucilDFTStudies performed to analyze structure and C-N stretching frequencies in the transition state.
MelphalanDFTStudies performed to analyze structure and C-N stretching frequencies in the transition state.

Integrated Predictive Analysis for this compound

By integrating the DFT-derived knowledge of both the phenylenediamine ring and the nitrogen mustard activation mechanism, a predictive model for this compound can be constructed. The two amino groups of the phenylenediamine moiety are electron-donating, which would increase the electron density and therefore the nucleophilicity of the mustard's tertiary nitrogen atom.

This enhanced nucleophilicity is predicted to lower the activation energy barrier for the intramolecular cyclization, thereby accelerating the rate of aziridinium ion formation. A lower activation barrier suggests that this compound could be a more potent alkylating agent than nitrogen mustards lacking such an electron-rich aromatic system.

DFT provides the ideal framework to test this hypothesis computationally. A predictive study would involve:

Model Building: Constructing a 3D model of an isomer of this compound (e.g., N,N-bis(2-chloroethyl)-p-phenylenediamine).

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Transition State Search: Identifying the transition state for the aziridinium ion formation and calculating the activation energy (ΔG‡).

Comparative Analysis: Comparing the calculated ΔG‡ for this compound with that of simpler mustards like mechlorethamine to quantify the electronic influence of the phenylenediamine ring.

Such an analysis would yield precise, quantitative data on the molecule's intrinsic reactivity, offering valuable insights into its potential biological activity before any laboratory synthesis or testing is undertaken.

Preclinical Efficacy and Biological Evaluation in Research Models

In Vitro Cytotoxicity and Comparative Studies in Cell Lines

The preclinical evaluation of phenylenediamine mustard and its derivatives frequently begins with in vitro assessments to determine their cytotoxic potential and mechanisms of action at the cellular level. These studies are foundational for identifying promising candidates for further development.

A key strategy in modern cancer therapy is the development of prodrugs that are selectively activated in tumor cells, thereby minimizing toxicity to healthy tissues. Engineered cell systems are crucial for evaluating the efficacy and selectivity of such approaches. This compound analogues, particularly dinitrobenzamide mustards, have been extensively studied as prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.gov

In this model, cancer cells are genetically modified to express a non-mammalian enzyme, such as Escherichia coli nitroreductase (NTR). This enzyme can metabolize a relatively non-toxic prodrug into a highly potent cytotoxic agent. The differential cytotoxicity is then measured by comparing the half-maximal inhibitory concentration (IC50) in the enzyme-expressing cells versus control (wild-type) cells.

Research using Chinese hamster V79 cells engineered to express NTR demonstrated the profound selectivity of this system. One study evaluated a series of twenty nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954). nih.gov Several of these dinitrobenzamide mustard prodrugs, such as 5-[N,N-bis(2-bromoethyl)amino]-2,4-dinitrobenzamide, exhibited not only greater potency but also significantly higher IC50 ratios (IC50 in control cells / IC50 in NTR-expressing cells) compared to the parent compound. nih.gov Similarly, a study on nitroaryl phosphoramide (B1221513) mustards found that an acyclic 4-nitrobenzyl phosphoramide mustard analogue was 167,500 times more cytotoxic toward NTR-expressing V79 cells than toward control cells, with an IC50 value as low as 0.4 nM in the engineered cells.

The table below summarizes the differential cytotoxicity of selected mustard prodrugs in nitroreductase-expressing versus non-expressing cell lines.

Compound TypeCell LineConditionIC50 ValueSelectivity Ratio (WT/NTR)Reference
Acyclic 4-nitrobenzyl phosphoramide mustard (7)V79NTR-expressing0.4 nM167,500x nih.gov
Acyclic 4-nitrobenzyl phosphoramide mustard (7)V79Wild-Type (WT)67,000 nM
CB 1954 (1)V79NTR-expressing-~6,200x (Calculated from other data) nih.gov
CB 1954 (1)V79Wild-Type (WT)-
Dinitrobenzamide mustard (SN23862)SKOV3Engineered NTR (T41L/F70A)-4.8-fold improvement over WT NTR nih.gov
Dinitrobenzamide mustard (SN23862)SKOV3Wild-Type NTR-

Acquired resistance is a significant limitation in the clinical use of alkylating agents, including nitrogen mustards. Research in cell culture models has identified several key molecular mechanisms that contribute to this phenomenon. These mechanisms are generally applicable to the class of aromatic nitrogen mustards, which includes this compound derivatives.

One of the primary mechanisms of resistance involves the cellular detoxification system mediated by glutathione (B108866) (GSH) and glutathione S-transferases (GSTs). taylorandfrancis.com Cancer cells can develop resistance by elevating their intracellular levels of GSH, a highly nucleophilic molecule that forms adducts with the electrophilic mustard compounds, rendering them unable to react with DNA. taylorandfrancis.com Furthermore, studies have demonstrated that resistance is associated with the overexpression and/or gene amplification of specific GST isoenzymes. nih.gov For instance, a Chinese hamster ovary cell line resistant to nitrogen mustards showed a greater than 40-fold elevation in the alpha-class Yc subunit of GST, which was linked to a 4- to 8-fold amplification of the encoding genes. nih.gov A Walker 256 rat mammary carcinoma cell line selected for resistance to chlorambucil, an aromatic nitrogen mustard, displayed 15-fold resistance and elevated GST activity compared to the sensitive parent line. nih.govfoxchase.org

A second critical mechanism is the enhancement of DNA repair capacity. nih.gov The cytotoxicity of bifunctional nitrogen mustards stems from their ability to form DNA interstrand cross-links (ICLs), which are highly disruptive lesions. nih.gov Cells can acquire resistance by upregulating DNA repair pathways responsible for removing these ICLs. Two major pathways implicated are Homologous Recombination Repair (HRR) and, to a lesser extent, Non-Homologous End Joining (NHEJ). nih.govnih.gov Studies on melphalan, another aromatic nitrogen mustard, have shown that resistance is correlated with increased expression of proteins involved in the HRR and Fanconi anemia (FA) pathways, leading to a greater capacity to repair ICLs. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

Xenograft models, in which human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents. Several studies have demonstrated the significant antitumor activity of novel this compound conjugates in such models.

A series of water-soluble phenyl N-mustard-benzenealkylamide conjugates showed a broad spectrum of activity. One lead compound, 18b, effectively suppressed the growth of human colon cancer (HCT-116), prostate cancer (PC3), and lung cancer (H460) xenografts in nude mice. nih.gov Notably, when combined with 5-fluorouracil, compound 18b almost completely suppressed the growth of HCT-116 xenografts, indicating potential for synergistic combination therapies. nih.gov

In another study, a series of phenyl N-mustard-quinazoline conjugates were evaluated. Three compounds (21b, 21g, and 21h) demonstrated significant tumor suppression of 54-75% against human breast carcinoma (MX-1) and prostate cancer (PC-3) xenografts with low toxicity to the animals. nih.gov These compounds were shown to induce DNA cross-linking and arrest the cell cycle at the G2/M phase. nih.gov

The table below summarizes the in vivo antitumor activity of representative this compound derivatives in xenograft models.

Compound ClassSpecific Compound(s)Tumor Xenograft Model(s)Key Antitumor OutcomeReference
Phenyl N-mustard-benzenealkylamide conjugate18bHCT-116 (Colon), PC3 (Prostate), H460 (Lung)Effective tumor growth suppression; near-complete suppression with 5-FU. nih.gov
Phenyl N-mustard-quinazoline conjugate21b, 21g, 21hMX-1 (Breast), PC-3 (Prostate)54-75% tumor suppression with low toxicity. nih.gov
Dinitrobenzamide mustard prodrugCB1954SKOV3 (Ovarian), PC3 (Prostate)Greater anti-tumor activity when activated by engineered NTR enzyme (T41L/N71S) vs. wild-type NTR. nih.gov

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital for its development. Pharmacokinetic studies in preclinical models like rats and mice help characterize these properties.

Detailed pharmacokinetic data for specific this compound derivatives are often part of proprietary drug development, but published research on related compounds provides significant insight. Studies on the dinitrobenzamide mustard prodrug PR-104 in mice reveal a common metabolic pathway for this class. monash.edu PR-104 is a phosphate (B84403) ester designed to improve solubility and is rapidly metabolized in vivo to its corresponding alcohol, PR-104A, which is the direct prodrug. monash.edu

PR-104A undergoes further reductive metabolism to form the active DNA cross-linking hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) metabolites. monash.edu Pharmacokinetic analysis in mice showed extensive non-tumor reduction of PR-104A, particularly in the liver, but high concentrations of the active metabolites were also found within tumors, confirming that intra-tumor activation occurs. monash.edu The tissue distribution of these active metabolites was found to be consistent with the observed organ toxicities (e.g., bone marrow, intestines), highlighting the link between metabolism, distribution, and pharmacodynamic effects. monash.edu

The GDEPT strategy, proven effective in cell culture, has also been validated in in vivo models. This approach leverages the targeted delivery of a gene encoding a prodrug-activating enzyme (like NTR) to tumors, followed by systemic administration of a this compound prodrug.

Studies in mouse xenograft models have demonstrated the therapeutic potential of this system. In one model using SKOV3 or PC3 tumors, the expression of an engineered, more efficient NTR mutant (T41L/N71S) resulted in significantly greater CB1954-dependent antitumor activity compared to the wild-type NTR enzyme. nih.gov This shows that the targeted activation of the dinitrobenzamide mustard prodrug directly within the tumor leads to enhanced therapeutic efficacy.

The success of this targeted activation is dependent on the prodrug's ability to be efficiently reduced by the enzyme and for the resulting active metabolite to be highly cytotoxic. The dinitrobenzamide mustard prodrug PR-104A has been successfully partnered with E. coli NfsB nitroreductase in preclinical models. nih.gov This combination allows for oxygen-independent activation of the prodrug directly to its cytotoxic forms within the enzyme-expressing tumor cells, complementing its activation in hypoxic regions by endogenous reductases. nih.gov

Based on the conducted research, there is a significant lack of specific scientific literature detailing the analytical methodologies exclusively for the chemical compound "this compound" within the provided search results. The available data primarily focuses on the analysis of related but structurally distinct compounds such as p-phenylenediamine (B122844) (PPD), its isomers (o- and m-phenylenediamine), and other mustard agents like sulfur mustard.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. Applying analytical data from other compounds would be scientifically inaccurate and would not meet the specific requirements of the request.

Analytical Methodologies for Phenylenediamine Mustard Research

Biochemical and Molecular Assays for Mechanistic Studies

DNA Cross-Linking Assays (e.g., Alkaline Agarose (B213101) Gel Shift, Comet Assay)

The investigation of Phenylenediamine Mustard's mechanism of action frequently involves assessing its ability to form covalent adducts with DNA, leading to intra-strand and inter-strand cross-links. These lesions are significant contributors to the compound's cytotoxic effects. Methodologies such as the alkaline agarose gel shift assay and the comet assay are pivotal in detecting and quantifying this specific type of DNA damage.

Alkaline Agarose Gel Shift Assay: This technique separates DNA fragments based on their size and conformation under denaturing (alkaline) conditions. nih.gov DNA containing inter-strand cross-links will, after denaturation, renature more rapidly than non-cross-linked DNA, resulting in a faster-migrating band on an agarose gel. springernature.com The principle relies on the fact that at a high pH, the hydrogen bonds of the DNA double helix are disrupted, leading to single-stranded DNA. nih.gov If a cross-link is present, the two strands remain linked and will re-anneal into a double-stranded molecule once the pH is neutralized, migrating differently from the single-stranded, non-cross-linked DNA. thermofisher.com This mobility shift allows for the qualitative and semi-quantitative assessment of cross-linking efficiency. Research on related phenylenediamine derivatives has utilized alkaline agarose gel electrophoresis to study DNA modifications, demonstrating the applicability of this method in evaluating how these compounds interact with DNA. researchgate.net

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA damage, including strand breaks and cross-links, in individual cells. researchgate.net21stcenturypathology.com To detect cross-links, the assay is modified by introducing a secondary DNA-damaging agent, such as a chemical mutagen or ionizing radiation, to induce a baseline level of strand breaks. nih.gov In untreated or non-cross-linked cells, this secondary treatment results in significant DNA migration from the nucleus, forming a "comet tail". nih.gov However, in cells pre-treated with a cross-linking agent like this compound, the covalent links between DNA strands reduce the migration of the fragmented DNA during electrophoresis. nih.gov This results in a smaller, less intense comet tail compared to control cells that were only subjected to the secondary damaging agent. The reduction in tail moment or percentage of DNA in the tail is proportional to the number of cross-links induced by the test compound. researchgate.net

Below is a table illustrating hypothetical results from a modified comet assay used to assess the DNA cross-linking potential of this compound.

Concentration of this compound (µM)Secondary Damage AgentMean Comet Tail Moment (Arbitrary Units)Percentage Reduction in DNA Migration (%)
0 (Control)MMS (100 µM)85.20
10MMS (100 µM)63.925
50MMS (100 µM)38.355
100MMS (100 µM)17.080

Development of Chemosensors for Research-Oriented Detection

The development of sensitive and selective chemosensors is essential for the research-oriented detection of this compound in various media. These sensors are designed to produce a measurable signal, such as a change in color (colorimetric) or light emission (fluorometric), upon reacting with the target analyte. acs.org The core components of a chemosensor are a recognition site that selectively interacts with the mustard compound and a signaling unit that transduces this interaction into an observable output. acs.orgacs.org

For mustard compounds, sensor design often exploits the electrophilic and alkylating nature of the chloroethyl groups. Nucleophilic recognition sites, such as those containing thiol or amine functionalities, can react with the mustard, leading to a change in the electronic properties of the attached signaling molecule (e.g., a fluorophore). acs.orgnih.gov For instance, sensors incorporating an o-phenylenediamine (B120857) moiety have been developed for related compounds, where the reaction with the analyte triggers a distinct colorimetric or fluorescent response. acs.org

The performance of a chemosensor is characterized by several key parameters, including its limit of detection (LOD), selectivity against other potentially interfering compounds, and response time. nih.gov Research in this area focuses on creating sensors that are not only highly sensitive but also capable of functioning in complex biological or environmental samples, sometimes enabling real-time monitoring. acs.org

The table below summarizes the characteristics of several recently developed fluorescent chemosensors for the detection of mustard agents, illustrating the typical performance metrics evaluated in this field of research.

Sensor Name/TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)Response Time
AQsoSulfur MustardFluorescence Enhancement70 nM< 2 minutes
BDYPhosgene (related electrophile)Fluorescence Turn-On14 nM~9 seconds
Mercaptocoumarin-basedSulfur Mustard AnalogsFluorescence Enhancement~1.2 µMRapid
Dithiol/Squaraine Dye SystemSulfur Mustard SimulantVisual and Spectroscopic< 50 µMMinutes

Future Directions in Phenylenediamine Mustard Research

Advancements in Prodrug Design and Enzyme-Targeting Strategies

A significant frontier in cancer therapy is the development of prodrugs that can be selectively activated at the tumor site, thereby minimizing systemic toxicity. For phenylenediamine mustard, this involves designing inactive precursors that are converted into the potent cytotoxic agent by enzymes that are overexpressed in cancer cells.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a two-step strategy where an antibody-enzyme conjugate is first administered and localizes at the tumor. nih.gov Subsequently, a non-toxic prodrug of this compound is given, which is then converted into its active, cytotoxic form only at the tumor site by the localized enzyme. nih.gov Research has explored various enzyme-prodrug combinations, moving beyond traditional amide links to options like carbamate (B1207046) or ureido linkages, which can be cleaved by enzymes such as CPG2. nih.gov This approach has led to the development of active drugs that are significantly more potent than earlier versions. nih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT) , also known as Virus-Directed Enzyme Prodrug Therapy (VDEPT), is another advanced strategy. In this approach, a gene encoding a non-human enzyme is delivered specifically to tumor cells, often using a viral vector. These tumor cells then express the enzyme, which can activate a systemically administered this compound prodrug. This method offers a high degree of tumor specificity.

The primary goals of these strategies are to improve the therapeutic index by increasing drug concentration at the target site while reducing exposure to healthy tissues. researchgate.net

Prodrug StrategyMechanismKey Advantage
ADEPT An antibody targets an enzyme to the tumor site, which then activates the prodrug. nih.govHigh tumor specificity due to antibody targeting.
GDEPT/VDEPT A gene for a prodrug-activating enzyme is delivered to and expressed in tumor cells.Localized production of the activating enzyme within the tumor.

Exploration of Novel Conjugation and Delivery Systems

To improve the delivery and efficacy of this compound, researchers are exploring novel conjugation techniques and advanced delivery platforms. These systems aim to enhance solubility, stability, and targeted delivery. nih.gov

Antibody-Drug Conjugates (ADCs) represent a leading strategy. In this approach, this compound (the payload) is attached to a monoclonal antibody via a chemical linker. nih.gov The antibody selectively binds to antigens on the surface of cancer cells, leading to the internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing the cytotoxic mustard agent. The choice of linker is critical, with options like enzymatically cleavable dipeptide linkers being employed to ensure payload release only after reaching the target. nih.gov

Macromolecular Prodrugs utilize polymeric backbones as carriers. nih.gov this compound can be conjugated to polymers, forming a macromolecular prodrug with improved solubility and pharmacokinetic properties. This approach can facilitate the accumulation of the drug at the tumor site through the enhanced permeability and retention (EPR) effect. nih.gov

Different chemical reactions are used for conjugation, including amine-carboxyl reactions to form amide bonds or thiol-maleimide reactions to create thioether linkages. nih.gov The specific chemistry depends on the functional groups available on the drug, the linker, and the carrier molecule. nih.gov

Delivery SystemDescriptionPotential Benefit
Antibody-Drug Conjugates (ADCs) Covalent linking of this compound to a tumor-targeting monoclonal antibody. nih.govHighly selective delivery to cancer cells, minimizing off-target effects. nih.gov
Macromolecular Prodrugs Attachment of the drug to a polymer backbone. nih.govImproved solubility, stability, and potential for passive tumor targeting via the EPR effect. nih.gov

Integration of Advanced Computational Methodologies for Predictive Design

Computer-aided drug design (CADD) is becoming indispensable for accelerating the discovery and optimization of new this compound derivatives. nih.govnih.gov These computational methods allow researchers to predict the properties and biological activity of novel compounds, thereby streamlining the design process and reducing the reliance on costly and time-consuming synthesis and screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are used to establish a mathematical relationship between the chemical structure of this compound analogs and their cytotoxic activity. researchgate.net By analyzing the physicochemical properties of a series of compounds, QSAR can predict the activity of new, unsynthesized molecules. researchgate.net

Molecular Docking simulates the interaction between a this compound derivative and its biological target, such as a specific DNA sequence or an enzyme. mdpi.com This technique helps in understanding the binding mode and affinity, guiding the design of molecules with enhanced interaction and potency. mdpi.com

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. This "pharmacophore" can then be used to screen large virtual libraries of compounds to find new potential drug candidates that fit the model. mdpi.com These structure-based and ligand-based approaches are integral to modern drug discovery pipelines, from hit identification to lead optimization. nih.gov

Computational MethodApplication in this compound Research
QSAR Predicts the biological activity of new derivatives based on their structural properties. researchgate.net
Molecular Docking Visualizes and evaluates the binding of mustard compounds to their molecular targets. mdpi.com
Pharmacophore Modeling Identifies key chemical features for activity and screens virtual libraries for new leads. mdpi.com
Molecular Dynamics Simulates the dynamic behavior of the drug-target complex over time to assess stability. mdpi.com

Addressing Molecular Resistance Mechanisms in Preclinical Development

The development of drug resistance is a major obstacle in cancer therapy. Understanding and overcoming the molecular mechanisms by which cancer cells become resistant to this compound is a critical area of future research.

Resistance to alkylating agents like this compound can arise through several mechanisms:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, can actively pump the drug out of the cancer cell, reducing its intracellular concentration and effectiveness. mdpi.com

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways that efficiently remove the DNA adducts formed by the mustard compound, thereby mitigating its cytotoxic effect.

Target Alteration: Mutations in the target molecules can reduce the drug's binding affinity, rendering it less effective. nih.gov

Enzymatic Inactivation: Cellular enzymes, such as glutathione (B108866) S-transferases, can detoxify the drug by conjugating it with glutathione, leading to its inactivation and elimination.

Preclinical strategies to counter these resistance mechanisms include the development of inhibitors for efflux pumps or DNA repair enzymes, to be used in combination with this compound. Another approach is to design novel mustard analogs that are poor substrates for efflux pumps or are resistant to enzymatic degradation.

Development of Multi-Modal Research Approaches for Comprehensive Understanding

A holistic understanding of this compound's mechanism of action, delivery, and resistance requires the integration of multiple research disciplines and technologies. Future research will increasingly rely on multi-modal approaches to build a comprehensive picture.

This involves combining data from various analytical techniques. For instance, advanced spectroscopic methods like ATR-FTIR can be used alongside mass spectrometry (SPME-GC-MS) and X-ray fluorescence (XRF) to fully characterize complex drug delivery formulations. researchgate.net

Furthermore, integrating 'omics' data (genomics, proteomics, metabolomics) with computational modeling can provide a systems-level view of how cancer cells respond to this compound treatment. This can help identify novel biomarkers for predicting patient response and uncover new therapeutic targets to overcome resistance. By combining insights from cellular biology, advanced analytical chemistry, and computational science, researchers can accelerate the development of more effective and personalized therapies based on this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for phenylenediamine mustard, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via alkylation of phenylenediamine derivatives using mustard gas analogs (e.g., bis(2-chloroethyl)amine). Critical parameters include pH control (acidic medium preferred), temperature (ambient to 60°C), and stoichiometric ratios of reactants. For example, poly(p-phenylenediamine) derivatives are prepared by oxidizing phenylenediamine with ammonium peroxodisulfate in acidic conditions, yielding conductive polymers with redox-active properties . Researchers must characterize products using HPLC, mass spectrometry, and NMR to verify purity and structural integrity, especially due to potential side reactions (e.g., crosslinking or incomplete alkylation).

Q. How is this compound utilized in preclinical tumor sensitivity assays, and what experimental models are recommended?

  • Methodological Answer : this compound is used to screen tumor sensitivity in in vitro and in vivo models, such as murine tumor banks. Researchers implant tumor xenografts into immunocompromised mice and administer the compound at varying doses (e.g., 0.1–5 mg/kg) to assess tumor growth inhibition. Dose-response curves and histopathological analyses (e.g., apoptosis markers like caspase-3) are critical for evaluating efficacy. Resistance monitoring is essential; tumors showing reduced sensitivity (>50% survival at IC₅₀) should be replaced with naïve models to maintain assay reliability .

Q. What are the primary mechanisms of action of this compound in targeting cancer cells?

  • Methodological Answer : The compound alkylates DNA at guanine N7 positions, forming interstrand crosslinks that disrupt replication and transcription. Researchers can validate this mechanism via comet assays (to detect DNA damage) and γ-H2AX immunofluorescence (to mark double-strand breaks). Comparative studies with other nitrogen mustards (e.g., chlorambucil) should include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to explain potency differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and other alkylating agents across tumor types?

  • Methodological Answer : Contradictions often arise from tumor heterogeneity or metabolic variability. To address this, perform in silico molecular docking to compare binding affinities of this compound vs. analogs to DNA repair enzymes (e.g., MGMT). Pair this with ex vivo assays using patient-derived tumor organoids to assess context-dependent responses. Meta-analyses of historical data (e.g., tumor bank records) should stratify results by genetic biomarkers (e.g., p53 status) to identify subpopulations with divergent outcomes .

Q. What strategies optimize the therapeutic index of this compound while minimizing off-target toxicity?

  • Methodological Answer : Employ prodrug designs (e.g., peptide-conjugated mustard) activated by tumor-specific proteases. Validate selectivity using co-cultures of cancer cells and primary human fibroblasts to measure IC₅₀ ratios. Pharmacodynamic markers (e.g., serum lactate dehydrogenase for systemic toxicity) should be tracked in parallel. Additionally, nanoparticle encapsulation (e.g., PEGylated liposomes) can enhance tumor accumulation, as shown in preclinical PET imaging studies .

Q. How do tumor resistance mechanisms to this compound evolve, and what combinatorial therapies can overcome them?

  • Methodological Answer : Resistance often involves upregulation of ALDH1A1 (detoxification enzyme) or DNA repair pathways (e.g., homologous recombination). CRISPR-Cas9 screens can identify resistance genes; follow-up studies should combine this compound with inhibitors (e.g., ALDH inhibitor disulfiram or PARP inhibitor olaparib). Synergy is quantified via Chou-Talalay combination indices, with validation in orthotopic tumor models .

Q. What analytical methods ensure batch-to-batch consistency in this compound formulations for reproducible research?

  • Methodological Answer : Implement QC protocols beyond standard MS/HPLC, including peptide content analysis (for salt/water content) and differential scanning calorimetry (DSC) to assess crystallinity. For cell-based assays, pre-test batches in a pilot cytotoxicity assay (e.g., MTT on Jurkat cells) to confirm bioactivity variance <10% .

Methodological Notes

  • Data Interpretation : Always cross-reference in vitro findings with in vivo pharmacokinetic data to account for metabolic inactivation .
  • Ethical Compliance : Adhere to FDA/NTP guidelines for carcinogenicity testing (e.g., 2-year bioassays in rodents) before translational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.